Alanine-2,3,3,3-d4

説明

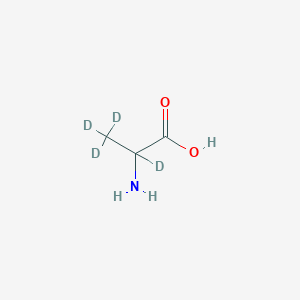

Structure

3D Structure

特性

IUPAC Name |

2-amino-2,3,3,3-tetradeuteriopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1D3,2D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-MZCSYVLQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583937 |

Source

|

| Record name | (2,3,3,3-~2~H_4_)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53795-92-9 |

Source

|

| Record name | (2,3,3,3-~2~H_4_)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Alanine-2,3,3,3-d4: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Alanine-2,3,3,3-d4, a deuterated isotopologue of the amino acid alanine (B10760859). This stable isotope-labeled compound is a valuable tool in a range of scientific disciplines, particularly in metabolic research, drug development, and structural biology.

Core Chemical Properties and Structure

This compound is a form of L-alanine where four hydrogen atoms have been replaced by deuterium (B1214612), a heavy isotope of hydrogen.[1] This isotopic substitution results in an increased molecular weight, which is the basis for its utility in various analytical techniques.[1] The designation "d4" indicates the presence of four deuterium atoms.[2]

Tabulated Chemical and Structural Data

The following tables summarize the key quantitative data for L-Alanine-2,3,3,3-d4 and DL-Alanine-2,3,3,3-d4.

Table 1: Chemical Properties of L-Alanine-2,3,3,3-d4

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃D₄NO₂ | [3][4][5] |

| Molecular Weight | 93.12 g/mol | [3][6][7][8] |

| Exact Mass | 93.072785450 Da | [6] |

| CAS Number | 18806-29-6 | [6][7][9] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 314.5 °C (decomposes) | [5][8][9] |

| Solubility | Soluble in water (≥ 50 mg/mL) | [2][3] |

| Isotopic Purity | Typically ≥98 atom % D | [4][8][9] |

| Optical Activity | [α]25/D +14.5°, c = 2 in 1 M HCl | [8][9] |

Table 2: Chemical Properties of DL-Alanine-2,3,3,3-d4

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃D₄NO₂ | [4][10][11] |

| Molecular Weight | 93.12 g/mol | [4][10][11] |

| CAS Number | 53795-92-9 | [3][4][10][11] |

| Appearance | Solid | [11] |

| Melting Point | 289 °C (decomposes) | [11] |

| Isotopic Purity | Typically 97-98 atom % D | [10][11] |

Table 3: Structural Identifiers of L-Alanine-2,3,3,3-d4

| Identifier | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-2,3,3,3-tetradeuteriopropanoic acid | [5][6] |

| SMILES String | [2H]C([2H])([2H])--INVALID-LINK--(N)C(O)=O | [8][9] |

| InChI Key | QNAYBMKLOCPYGJ-IALWIIEESA-N | [8][9] |

| InChI | 1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1D3,2D | [8][9] |

Visualizing the Structure

The chemical structure of this compound is fundamental to understanding its properties and applications.

Caption: Chemical structure of L-Alanine-2,3,3,3-d4.

Experimental Protocols

Detailed methodologies are crucial for the effective application of this compound in research. Below are representative protocols for its synthesis and use in key analytical techniques.

Synthesis of L-Alanine-2,3,3,3-d4

A common method for the synthesis of deuterated amino acids is through catalytic deuteration. One such approach involves the stereoinversion of L-alanine to deuterated D-alanine, which can be adapted. A more direct synthesis can be achieved through methods like non-enzymatic transamination.

Protocol: Catalytic Deuteration of L-Alanine

This protocol is based on the principles of stereoselective deuteration.[12]

-

Reaction Setup: In a reaction vessel, dissolve L-alanine in deuterium oxide (D₂O).

-

Catalyst Addition: Add a ruthenium on carbon (Ru/C) catalyst (e.g., 5% Ru/C) to the solution under basic conditions, which can be established by adding NaOH.[12]

-

Deuterium Exchange: Heat the reaction mixture under a deuterium gas (D₂) atmosphere. The reaction temperature and pressure may need optimization, but a starting point could be 90°C under 1 atm of H₂ (or D₂ for full deuteration).[12]

-

Monitoring: Monitor the progress of the deuteration by taking aliquots of the reaction mixture and analyzing them by NMR spectroscopy to determine the extent of deuterium incorporation.

-

Work-up and Purification: Once the desired level of deuteration is achieved, cool the reaction mixture and remove the catalyst by filtration. The deuterated alanine can then be isolated and purified by techniques such as crystallization or chromatography.

Application as an Internal Standard in LC-MS/MS

This compound is widely used as an internal standard for the quantification of alanine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Quantification of Alanine in Plasma

This protocol is a representative example for the use of L-Alanine-2,3,3,3-d4 as an internal standard.

-

Preparation of Stock Solutions:

-

Prepare a stock solution of L-alanine of known concentration in a suitable solvent (e.g., 0.1 M HCl).

-

Prepare a stock solution of L-Alanine-2,3,3,3-d4 at a known concentration in the same solvent.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Prepare a series of calibration standards by spiking known amounts of the L-alanine stock solution into a blank biological matrix (e.g., charcoal-stripped plasma).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To a known volume of plasma sample, calibration standard, or QC, add a fixed volume of the L-Alanine-2,3,3,3-d4 internal standard solution.

-

Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples onto an appropriate LC column (e.g., a HILIC column for polar analytes).

-

Use a mobile phase gradient suitable for the separation of alanine.

-

Set the mass spectrometer to monitor the specific parent-to-daughter ion transitions for both L-alanine and L-Alanine-2,3,3,3-d4 using Multiple Reaction Monitoring (MRM).

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte (L-alanine) to the internal standard (L-Alanine-2,3,3,3-d4).

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of L-alanine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for quantification using an internal standard.

Metabolic Flux Analysis

Deuterated alanine can be used as a tracer to study metabolic pathways, such as gluconeogenesis and the tricarboxylic acid (TCA) cycle.

Protocol: Metabolic Tracing in Cell Culture

-

Cell Culture: Culture cells of interest in a standard growth medium.

-

Isotope Labeling: Replace the standard medium with a medium containing L-Alanine-2,3,3,3-d4 at a known concentration.

-

Time Course: Incubate the cells for various time points to allow for the uptake and metabolism of the deuterated alanine.

-

Metabolite Extraction: At each time point, quench the metabolism rapidly (e.g., by adding cold methanol) and extract the intracellular metabolites.

-

Analysis: Analyze the extracts by LC-MS/MS or GC-MS to identify and quantify the deuterated metabolites. This allows for the tracing of the deuterium label through various metabolic pathways.

-

Flux Calculation: Use metabolic flux analysis software to calculate the rates of metabolic reactions based on the isotopic labeling patterns of the metabolites.

Caption: Simplified metabolic pathway of Alanine-d4.

Site-Specific Infrared Dichroism

C-deuterated alanine can be incorporated into proteins to study their structure and orientation within membranes using site-specific infrared dichroism. The C-D stretching vibrations provide a spectroscopic window that is free from the protein's background absorbance.

Protocol: Membrane Protein Structural Analysis

This protocol is based on the methodology used to study the M2 protein from the Influenza A virus.

-

Protein Expression and Labeling: Express the protein of interest in a system that allows for the incorporation of deuterated amino acids. This often involves using an auxotrophic bacterial strain and a defined medium containing L-Alanine-2,3,3,3-d4.

-

Purification and Reconstitution: Purify the labeled protein and reconstitute it into a lipid bilayer that mimics a cell membrane.

-

Sample Preparation for IR: Prepare an oriented sample on an attenuated total reflection (ATR) crystal.

-

FTIR Spectroscopy: Acquire polarized infrared spectra of the sample. The dichroic ratio of the C-D stretching vibrations can be used to determine the orientation of the labeled alanine residue within the protein.

-

Structural Modeling: Use the orientational constraints derived from the IR data to build a structural model of the protein within the membrane.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences. Its well-defined chemical and structural properties, combined with its utility as a tracer and internal standard, make it indispensable for a wide range of applications, from fundamental metabolic research to the development of new therapeutic agents. The detailed protocols provided in this guide offer a starting point for the successful implementation of this valuable isotopic label in the laboratory.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. bioanalysis-zone.com [bioanalysis-zone.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. L-Alanine(56-41-7) 1H NMR spectrum [chemicalbook.com]

- 9. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bmse000028 L-Alanine at BMRB [bmrb.io]

- 11. researchgate.net [researchgate.net]

- 12. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Alanine-2,3,3,3-d4 and Its Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alanine-2,3,3,3-d4 is a stable isotope-labeled (SIL) form of the non-essential amino acid L-alanine. In this isotopologue, four hydrogen atoms have been substituted with deuterium (B1214612), a heavy isotope of hydrogen. This substitution results in a molecule that is chemically identical to its unlabeled counterpart but possesses a higher molecular weight. This key difference allows for its differentiation and quantification in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Consequently, this compound has become an invaluable tool in metabolic research, serving as a tracer to elucidate metabolic pathways and as a robust internal standard for the precise quantification of alanine (B10760859) and other metabolites in complex biological samples. This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use in research settings.

Core Principles of this compound in Research

The utility of this compound in research is founded on the principles of stable isotope tracing and isotope dilution mass spectrometry.

-

Metabolic Tracing: When introduced into a biological system, this compound participates in the same biochemical reactions as endogenous alanine. By tracking the incorporation of the deuterium label into downstream metabolites using MS or NMR, researchers can map the flow of carbon and nitrogen through various metabolic pathways. This approach, known as metabolic flux analysis, provides a dynamic view of cellular metabolism that is not achievable with traditional concentration measurements alone. A prime example is its use in studying the Glucose-Alanine cycle, which is crucial for transporting nitrogen from peripheral tissues to the liver.

-

Internal Standard for Quantification: In quantitative analysis, a known amount of this compound is added to a biological sample at the beginning of the sample preparation process. Because it behaves identically to the endogenous analyte (unlabeled alanine) during extraction, derivatization, and ionization, any sample loss or variation in instrument response will affect both the labeled and unlabeled forms equally. By measuring the ratio of the signal from the endogenous analyte to the signal from the labeled internal standard, a highly accurate and precise quantification can be achieved. This method is considered the gold standard for quantitative metabolomics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₃H₃D₄NO₂ |

| Molecular Weight | 93.12 g/mol |

| CAS Number | 18806-29-6 |

| Appearance | White to off-white solid |

| Melting Point | 314.5 °C (decomposes) |

| Isotopic Purity | Typically ≥98 atom % D |

| Solubility | Soluble in water |

| Storage Conditions | Room temperature, protected from light and moisture. For solutions, -20°C for short-term and -80°C for long-term storage. |

Key Applications in Research

This compound is a versatile tool with a broad range of applications in biomedical and pharmaceutical research.

| Application Area | Specific Use |

| Metabolomics | As a metabolic tracer to study the flux of alanine and related metabolites through pathways like the Glucose-Alanine cycle, glycolysis, and the TCA cycle. |

| As an internal standard for the accurate quantification of alanine in various biological matrices such as plasma, urine, and cell extracts. | |

| Drug Development | To assess the effect of drug candidates on cellular metabolism by monitoring changes in metabolic fluxes. |

| In pharmacokinetic studies to trace the metabolic fate of drugs that are structurally related to alanine. | |

| Clinical Research | In studies of metabolic diseases such as diabetes and cancer to understand alterations in amino acid metabolism. |

| Proteomics | In Stable Isotope Labeling by Amino acids in Cell culture (SILAC) experiments, although less common than labeled arginine or lysine, it can be used for quantitative proteomics. |

| NMR Spectroscopy | As a tracer in NMR-based metabolic studies to follow the fate of the deuterium label in various metabolites. |

| As an internal standard for quantitative NMR (qNMR) applications. |

Experimental Protocols

The following sections provide detailed, step-by-step protocols for common applications of this compound in a research laboratory setting.

Metabolic Tracing in Cell Culture with LC-MS Analysis

This protocol describes the use of this compound to trace its metabolic fate in cultured mammalian cells followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Mammalian cell line of interest (e.g., HeLa, HEK293)

-

Standard cell culture medium (e.g., DMEM)

-

Alanine-free DMEM

-

Dialyzed fetal bovine serum (dFBS)

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

LC-MS system with a suitable column for polar metabolite analysis (e.g., HILIC)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach approximately 80% confluency at the time of the experiment.

-

Preparation of Labeling Medium: Prepare the tracer medium by supplementing alanine-free DMEM with this compound to a final concentration that mimics the physiological concentration of alanine (typically 0.1-0.5 mM). Add dFBS to the desired concentration (e.g., 10%).

-

Isotope Labeling:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed this compound labeling medium to the cells.

-

Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

-

Metabolite Extraction:

-

At each time point, rapidly aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well and place the plate on dry ice for 10 minutes to quench metabolism.

-

Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

-

Sample Processing:

-

Vortex the cell lysate vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

-

Transfer the supernatant containing the metabolites to a new pre-chilled microcentrifuge tube.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

-

LC-MS Analysis:

-

Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

-

Inject the sample into the LC-MS system.

-

Separate metabolites using an appropriate chromatographic method.

-

Detect and quantify the mass isotopologues of alanine and downstream metabolites (e.g., pyruvate (B1213749), lactate, glutamate) using the mass spectrometer in either full scan or selected ion monitoring (SIM) mode.

-

-

Data Analysis:

-

Correct the raw mass isotopomer distribution data for the natural abundance of isotopes.

-

Calculate the fractional enrichment of the deuterium label in each metabolite over time.

-

Use metabolic flux analysis software to model the data and determine the rates of metabolic pathways.

-

Internal Standard for Amino Acid Quantification by LC-MS

This protocol details the use of this compound as an internal standard for the accurate quantification of alanine in plasma samples.

Materials:

-

Plasma samples

-

This compound stock solution of known concentration

-

Protein precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid)

-

Microcentrifuge tubes

-

LC-MS system

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

In a microcentrifuge tube, add a specific volume of plasma (e.g., 50 µL).

-

-

Internal Standard Spiking:

-

Add a known amount of this compound internal standard solution to each plasma sample. The amount should be chosen to be within the linear range of the assay and comparable to the expected endogenous alanine concentration.

-

-

Protein Precipitation:

-

Add a volume of cold protein precipitation solvent (e.g., 200 µL of acetonitrile) to each sample.

-

Vortex vigorously for 1 minute.

-

Incubate at -20°C for 20 minutes to facilitate protein precipitation.

-

-

Centrifugation:

-

Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a new microcentrifuge tube or an LC vial.

-

-

LC-MS Analysis:

-

Inject the sample into the LC-MS system.

-

Monitor the transitions for both endogenous alanine and this compound using multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) on a triple quadrupole or high-resolution mass spectrometer, respectively.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of unlabeled alanine spiked with the same amount of this compound as the samples.

-

Calculate the peak area ratio of endogenous alanine to this compound for each sample and standard.

-

Determine the concentration of alanine in the samples by interpolating their peak area ratios on the calibration curve.

-

NMR Sample Preparation for Metabolomics

This protocol provides a general procedure for preparing cell extracts for NMR-based metabolomics, where this compound could be used as an internal standard.

Materials:

-

Cell extract (prepared as in section 5.1)

-

Deuterium oxide (D₂O)

-

NMR buffer (e.g., phosphate (B84403) buffer in D₂O, pH 7.4)

-

Internal standard solution in D₂O (e.g., this compound or a common NMR standard like TSP or DSS)

-

NMR tubes

Procedure:

-

Sample Reconstitution:

-

Reconstitute the dried metabolite extract from the cell culture experiment in a precise volume of NMR buffer containing a known concentration of the internal standard (e.g., 600 µL).

-

-

pH Adjustment:

-

Check the pH of the reconstituted sample and adjust to the desired pH (typically 7.4) using small volumes of NaOD or DCl in D₂O.

-

-

Transfer to NMR Tube:

-

Transfer the final sample to a clean, high-quality NMR tube.

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra using a high-field NMR spectrometer. A standard 1D experiment with water suppression (e.g., 1D NOESY-presat) is typically used.

-

-

Data Analysis:

-

Process the NMR spectra (Fourier transformation, phasing, baseline correction).

-

Identify and quantify metabolites based on their characteristic chemical shifts and peak integrals relative to the known concentration of the internal standard.

-

Quantitative Data from Metabolic Tracing

The following table presents hypothetical, yet realistic, quantitative data that could be obtained from a metabolic tracing experiment in a cancer cell line using this compound for 8 hours. The data represents the fractional contribution of alanine to the carbon backbone of key metabolites.

| Metabolite | Mass Isotopologue | Fractional Contribution (%) | Interpretation |

| Alanine | M+4 | 95.0 | High intracellular enrichment of the tracer. |

| Pyruvate | M+3 | 45.0 | Significant conversion of alanine to pyruvate via alanine transaminase. The deuterium on the alpha-carbon is lost, but the three on the methyl group are retained. |

| Lactate | M+3 | 35.0 | A substantial portion of alanine-derived pyruvate is converted to lactate, indicative of active aerobic glycolysis (Warburg effect). |

| Citrate | M+2 | 10.0 | Entry of alanine-derived carbon into the TCA cycle via pyruvate dehydrogenase (forming Acetyl-CoA). |

| Glutamate | M+2 | 15.0 | Anaplerotic entry of alanine-derived carbon into the TCA cycle via pyruvate carboxylase, followed by conversion of alpha-ketoglutarate (B1197944) to glutamate. |

Visualizing Metabolic Pathways and Experimental Workflows

The Glucose-Alanine Cycle

The following diagram illustrates the Glucose-Alanine cycle, a key metabolic pathway for transporting nitrogen from muscle to the liver. The path of the deuterium label from this compound is highlighted.

Synthesis and Isotopic Purity of Alanine-2,3,3,3-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Alanine-2,3,3,3-d4, a stable isotope-labeled version of the amino acid L-alanine. This deuterated analog is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1] This document details established synthetic routes, purification methods, and analytical protocols for determining isotopic enrichment.

Introduction

This compound (L-Alanine-d4) is a form of L-alanine where the hydrogen atoms at the C-2 and C-3 positions have been replaced with deuterium (B1214612).[1][2] This isotopic substitution provides a distinct mass shift, allowing it to be differentiated from its endogenous counterpart in biological systems. Its applications span from tracing metabolic pathways, such as the glucose-alanine cycle, to serving as a precise internal standard in clinical mass spectrometry.

Synthetic Methodologies

The synthesis of this compound can be achieved through several established methods, primarily involving either the use of deuterated starting materials in classical amino acid syntheses or through direct deuterium exchange reactions on the alanine (B10760859) molecule.

Strecker Synthesis from Deuterated Precursors

The Strecker synthesis is a robust method for producing amino acids from aldehydes.[3][4] To synthesize this compound, deuterated acetaldehyde (B116499) (acetaldehyde-d4) serves as the starting material. The overall workflow is depicted below.

Caption: Strecker synthesis workflow for DL-Alanine-2,3,3,3-d4.

Experimental Protocol: Strecker Synthesis

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with a solution of deuterated ammonium chloride (ND4Cl) in heavy water (D2O).

-

Addition of Acetaldehyde-d4: Acetaldehyde-2,2,2-d3 is added dropwise to the stirred solution while maintaining the temperature at 0-5 °C using an ice bath.

-

Cyanide Addition: A solution of sodium cyanide (NaCN) or potassium cyanide (KCN) in D2O is then added slowly to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

Reaction: The mixture is stirred at room temperature for several hours to form the α-aminonitrile-2,3,3,3-d4.

-

Hydrolysis: The reaction mixture is then acidified with deuterated hydrochloric acid (DCl in D2O) and refluxed to hydrolyze the nitrile group to a carboxylic acid.

-

Workup and Purification: The resulting solution is cooled, and the pH is adjusted to the isoelectric point of alanine (pI ≈ 6.0) to precipitate the racemic DL-Alanine-2,3,3,3-d4. The crude product is collected by filtration, washed with cold ethanol (B145695), and dried. Further purification can be achieved by recrystallization from a water/ethanol mixture.[5][6]

Direct Catalytic Deuteration

Direct hydrogen-deuterium exchange on L-alanine offers an alternative route, often utilizing a platinum-on-carbon (Pt/C) catalyst in the presence of heavy water (D2O) at elevated temperatures.[7] This method can lead to high levels of deuteration at both the α- and β-positions.

Caption: Direct catalytic deuteration workflow for DL-Alanine-2,3,3,3-d4.

Experimental Protocol: Direct Catalytic Deuteration [7]

-

Reaction Mixture Preparation: A mixture of L-alanine (1 g) and 3 wt% Pt/C catalyst (0.40 g) is suspended in a solution of 2-propanol (4 mL) and D2O (40 mL) in a high-pressure reactor.

-

Heating and Stirring: The mixture is heated to 200-230 °C and stirred continuously for 24 to 152 hours. For alanine, heating at 230 °C for 152 hours in the presence of an ammonia (B1221849) additive has been shown to improve side-chain deuteration.

-

Catalyst Removal: After cooling to room temperature, the Pt/C catalyst is removed by filtration through Celite, followed by filtration through a 0.22 μm filter.

-

Isolation: The filtrate is evaporated to dryness under reduced pressure to yield the deuterated alanine.

-

Purification: The crude product can be purified by washing with ethanol to remove any organic impurities. For higher purity, ion-exchange chromatography is recommended.

Purification of this compound

Purification is a critical step to remove unreacted starting materials, byproducts, and inorganic salts. Ion-exchange chromatography is a highly effective method for purifying amino acids.

Experimental Protocol: Ion-Exchange Chromatography

-

Resin Preparation: A column is packed with a strong cation exchange resin (e.g., Dowex 50W-X8) and washed thoroughly with deionized water.

-

Sample Loading: The crude deuterated alanine is dissolved in a minimal amount of deionized water, and the pH is adjusted to 2-3 to ensure the amino group is protonated. This solution is then loaded onto the column.

-

Washing: The column is washed with deionized water to remove any unbound impurities.

-

Elution: The bound this compound is eluted from the resin using a dilute aqueous ammonia solution (e.g., 2 M NH4OH).

-

Isolation: Fractions are collected and monitored for the presence of the amino acid (e.g., using a ninhydrin (B49086) test). Fractions containing the pure product are combined, and the solvent is removed by rotary evaporation.

Determination of Isotopic Purity

The isotopic purity of this compound is crucial for its intended applications and is typically determined by mass spectrometry and NMR spectroscopy.[8][9]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic distribution of the synthesized alanine.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent, such as water or a water/acetonitrile mixture with a small amount of formic acid.

-

Instrumentation: A liquid chromatography system coupled to a high-resolution tandem mass spectrometer (LC-MS/MS) is used.

-

Chromatography: The sample is injected onto a reverse-phase C18 column and eluted with a gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode, and full scan mass spectra of the protonated molecule [M+H]+ are acquired.

-

Data Analysis: The relative intensities of the ion signals corresponding to the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) isotopologues are measured. The isotopic enrichment is calculated from the integrated peak areas of these ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the positions of the deuterium labels and to provide a quantitative assessment of the isotopic enrichment.

Experimental Protocol: Quantitative ¹H NMR (qNMR) Analysis

-

Sample Preparation: A precisely weighed amount of the purified this compound and a certified internal standard (e.g., maleic acid) are dissolved in a deuterated solvent (e.g., D2O).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Spectrum Acquisition: A quantitative ¹H NMR spectrum is acquired with a sufficient relaxation delay to ensure full relaxation of all protons.

-

Data Analysis: The integral of the residual proton signal at the C-2 position of alanine is compared to the integral of a known signal from the internal standard. The isotopic enrichment at this position is calculated based on this ratio. The absence or significant reduction of the signal for the methyl protons confirms high deuteration at the C-3 position.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the synthesis and analysis of this compound.

Table 1: Comparison of Synthetic Methods for this compound

| Synthetic Method | Starting Materials | Typical Yield (%) | Isotopic Purity (atom % D) | Reference |

| Strecker Synthesis | Acetaldehyde-d4, ND4Cl, NaCN | 60-70 | >98 | [7] |

| Direct Catalytic Deuteration | L-Alanine, Pt/C, D2O | 80-90 | 95-99 | [7] |

Table 2: Isotopic Purity Analysis of this compound

| Analytical Method | Parameter Measured | Typical Value | Reference |

| Mass Spectrometry | Isotopic Distribution (d4 %) | >98% | [8] |

| ¹H NMR Spectroscopy | Deuteration at C-2 | >99% | [9] |

| ¹H NMR Spectroscopy | Deuteration at C-3 | >99% | [9] |

Conclusion

The synthesis of high-purity this compound is achievable through well-established organic synthesis and deuteration techniques. Careful control of reaction conditions and rigorous purification are essential to obtain a product suitable for demanding research applications. The combination of mass spectrometry and NMR spectroscopy provides a robust analytical workflow for the comprehensive characterization of the isotopic enrichment and purity of the final product. This guide provides researchers and drug development professionals with the necessary technical information to confidently synthesize and utilize this important isotopically labeled compound.

References

- 1. L-Alanine-d4 | 18806-29-6 | Benchchem [benchchem.com]

- 2. L-Alanine-d4 | C3H7NO2 | CID 12205373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Alanine-2,3,3,3-d4 (CAS Number 18806-29-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanine-2,3,3,3-d4 is a stable isotope-labeled form of the non-essential amino acid L-alanine. In this deuterated analog, four hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic substitution provides a distinct mass shift, making it an invaluable tool in metabolic research, quantitative proteomics, and clinical diagnostics. Its chemical properties are nearly identical to those of its unlabeled counterpart, allowing it to be used as a tracer in biological systems and as an internal standard for accurate quantification of endogenous alanine (B10760859).

This guide provides a comprehensive overview of the technical details of this compound, including its properties, applications, and detailed experimental protocols for its use.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 18806-29-6 | [1][2] |

| Molecular Formula | C₃H₃D₄NO₂ | [1][2] |

| Molecular Weight | 93.12 g/mol | [1][2] |

| Isotopic Purity | ≥98 atom % D | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 314.5 °C (decomposes) | [3] |

| Optical Activity | [α]25/D +14.5°, c = 2 in 1 M HCl | [3] |

| Solubility | Sparingly soluble in water; slightly soluble in aqueous acid and methanol. | [5] |

Applications in Research and Development

The primary applications of this compound stem from its nature as a stable isotope-labeled compound.

-

Internal Standard for Quantitative Analysis: Due to its chemical similarity to endogenous L-alanine, it is widely used as an internal standard for the accurate quantification of amino acids in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[5]

-

Metabolic Tracer: As a metabolic tracer, this compound is used to study the flow of metabolites through various biochemical pathways, providing insights into metabolic flux and enzyme kinetics.[4][5]

Experimental Protocols

Quantification of Alanine in Biological Samples using LC-MS with this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of L-alanine in plasma samples.

Materials:

-

This compound (Internal Standard, IS)

-

L-Alanine (for calibration curve)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic Acid (FA)

-

Ultrapure water

-

Plasma samples

-

Centrifuge

-

LC-MS system

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of L-Alanine in ultrapure water.

-

Prepare a 1 mg/mL stock solution of this compound in ultrapure water.

-

-

Preparation of Calibration Standards:

-

Perform serial dilutions of the L-Alanine stock solution with a suitable solvent (e.g., 50% ACN in water) to create a series of calibration standards with concentrations ranging from the expected physiological range of alanine in plasma.

-

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of each plasma sample, calibration standard, and a blank (water), add 10 µL of the this compound internal standard stock solution.

-

Add 200 µL of cold ACN containing 0.1% FA to precipitate proteins.

-

Vortex for 30 seconds and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

-

LC-MS Analysis:

-

Liquid Chromatography:

-

Column: A suitable HILIC or reversed-phase column for amino acid analysis.

-

Mobile Phase A: 0.1% FA in water

-

Mobile Phase B: 0.1% FA in ACN

-

Gradient: A suitable gradient to separate alanine from other plasma components.

-

Flow Rate: As recommended for the column.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

L-Alanine: Precursor ion (m/z) -> Product ion (m/z) - Specific transitions need to be optimized for the instrument used.

-

This compound (IS): Precursor ion (m/z) -> Product ion (m/z) - Specific transitions need to be optimized for the instrument used.

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both L-alanine and the internal standard.

-

Calculate the ratio of the peak area of L-alanine to the peak area of the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of L-alanine in the plasma samples from the calibration curve.

-

Experimental Workflow:

Caption: Workflow for Alanine Quantification using LC-MS.

Tracing Alanine Metabolism using this compound

This protocol provides a general framework for a cell culture-based metabolic tracing experiment.

Materials:

-

Cell line of interest

-

Cell culture medium (e.g., DMEM)

-

Alanine-free medium

-

This compound

-

Methanol, Acetonitrile, Water (LC-MS grade)

-

Cell scraper

-

Centrifuge

Procedure:

-

Cell Culture:

-

Culture cells to the desired confluency in standard medium.

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

Incubate the cells in alanine-free medium for a defined period to deplete endogenous alanine pools.

-

-

Labeling:

-

Replace the alanine-free medium with medium supplemented with a known concentration of this compound.

-

Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).

-

-

Metabolite Extraction:

-

At each time point, wash the cells with cold PBS.

-

Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS Analysis:

-

Analyze the extracted metabolites using LC-MS. The method will need to be optimized to detect not only alanine but also downstream metabolites.

-

Monitor for the incorporation of deuterium into metabolites of the alanine metabolic pathway (e.g., pyruvate, lactate, glutamate).

-

-

Data Analysis:

-

Determine the isotopic enrichment in alanine and its downstream metabolites at each time point.

-

This data can be used to model metabolic flux through the pathway.

-

Signaling and Metabolic Pathways

Alanine plays a central role in cellular metabolism, particularly in the glucose-alanine cycle. The diagram below illustrates the key metabolic fate of alanine.

Caption: Alanine Metabolism Pathway.

Conclusion

This compound is a powerful and versatile tool for researchers in various scientific disciplines. Its use as an internal standard ensures accurate and reliable quantification of alanine, while its application as a metabolic tracer provides deep insights into the dynamics of cellular metabolism. The protocols and information provided in this guide serve as a starting point for the successful implementation of this compound in your research endeavors.

References

A Technical Guide to the Physical and Chemical Properties of Deuterated Alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated alanine (B10760859). Alanine, a non-essential amino acid, plays a crucial role in protein synthesis and various metabolic pathways. Its deuterated analogues are invaluable tools in a wide range of scientific disciplines, including drug development, metabolic research, and structural biology. The substitution of hydrogen with its heavier isotope, deuterium (B1214612), imparts unique characteristics that can be exploited for mechanistic studies, kinetic isotope effect investigations, and as internal standards in analytical methods.

Physical and Chemical Properties

The physical and chemical properties of deuterated alanine vary depending on the position and number of deuterium atoms. The following tables summarize key quantitative data for several common isotopologues of deuterated alanine.

Table 1: General Properties of Deuterated Alanine Isotopologues

| Property | L-Alanine-2-d | L-Alanine-d3 | D-Alanine-d3 | DL-Alanine-d3 | L-Alanine-d4 |

| Synonyms | Deuterated L-alanine | 2-Aminopropanoic Acid-d3, α-Alanine-d3 | (R)-Alanine-d3 | DL-Alanine-3,3,3-d3 | (S)-2-Aminopropionic acid-d4 |

| CAS Number | 21386-65-2[1] | 63546-27-0[2] | 177614-69-6[3] | 53795-94-1[4] | 18806-29-6[5] |

| Molecular Formula | CH₃CD(NH₂)CO₂H[1] | C₃H₄D₃NO₂[2] | C₃H₄D₃NO₂ | C₃H₄D₃NO₂[4] | CD₃CD(NH₂)COOH[5] |

| Molecular Weight | 90.10 g/mol [1] | 92.1 g/mol [2] | 92.11 g/mol | 92.11 g/mol [4] | 93.12 g/mol [5][6] |

| Appearance | Solid[1] | Solid[2] | - | - | - |

| Isotopic Purity | ≥98 atom % D[1] | ≥99% deuterated forms (d₁-d₃)[2] | - | - | 98% |

Table 2: Physicochemical Properties of Deuterated Alanine Isotopologues

| Property | L-Alanine-2-d | L-Alanine-d3 | D-Alanine-d3 | DL-Alanine-d3 | L-Alanine-d4 |

| Melting Point | 314.5 °C (dec.)[1][7] | - | - | - | - |

| Solubility | - | PBS (pH 7.2): 5 mg/ml[2] | H₂O: 100 mg/mL (ultrasonic)[3] | - | - |

| Optical Activity | [α]25/D +14.5°, c = 2 in 1 M HCl[1] | - | - | - | - |

Spectroscopic Properties

Deuteration significantly alters the spectroscopic properties of alanine, providing a powerful handle for analytical detection and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the substitution of protons with deuterium results in the disappearance of the corresponding signals. This simplifies complex spectra and allows for the unambiguous assignment of remaining proton signals. In ¹³C NMR, the C-D coupling patterns and isotopic shifts provide valuable structural information. Deuterated alanine is extensively used in biomolecular NMR studies of high-molecular-weight proteins to reduce spectral complexity and relaxation rates.

Infrared (IR) Spectroscopy

The vibrational frequencies of chemical bonds are dependent on the masses of the constituent atoms. The replacement of hydrogen with heavier deuterium leads to a shift of C-D stretching and bending vibrations to lower frequencies (longer wavelengths) compared to their C-H counterparts. This isotopic shift moves the signals into a less congested region of the IR spectrum, enabling their use as specific probes for protein structure and dynamics. For instance, the Cα-D bond has been explored as an IR probe for protein backbone dynamics.[8]

Mass Spectrometry (MS)

In mass spectrometry, deuterated compounds are easily distinguished from their non-deuterated counterparts by their increased molecular weight. This mass shift allows for the use of deuterated alanine as an internal standard for accurate quantification of natural alanine in complex biological matrices by GC-MS or LC-MS.[3][4]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of deuterated alanine can vary. The following sections provide generalized methodologies based on common laboratory practices.

Synthesis of Deuterated Alanine

Several methods exist for the synthesis of deuterated alanine, including chemical synthesis and enzymatic methods.

3.1.1. Chemical Synthesis: H/D Exchange

A common method for introducing deuterium is through hydrogen-deuterium exchange reactions.

-

Objective: To replace specific hydrogen atoms in alanine with deuterium.

-

Materials: L-alanine, Deuterium oxide (D₂O), a suitable catalyst (e.g., Adam's catalyst, Ru/C), Deuterated acid or base.

-

Procedure:

-

Dissolve L-alanine in D₂O.

-

Add the catalyst.

-

The reaction mixture is heated under a deuterium gas atmosphere for a specified period.

-

The reaction is cooled, and the catalyst is filtered off.

-

The D₂O is removed under reduced pressure.

-

The deuterated alanine is purified, often by recrystallization.

-

3.1.2. Enzymatic Synthesis

Enzymatic methods offer high stereospecificity for the synthesis of chiral deuterated amino acids. For example, L-alanine dehydrogenase can be used to catalyze the reductive amination of pyruvate.

-

Objective: To synthesize stereospecifically deuterated L-alanine.

-

Materials: Pyruvate, Deuterated NADH (NADD), Ammonia (B1221849), L-alanine dehydrogenase (AlaDH), Buffer solution (e.g., phosphate (B84403) buffer).

-

Procedure:

-

Prepare a reaction mixture containing pyruvate, NADD, and ammonia in a suitable buffer.

-

Initiate the reaction by adding AlaDH.

-

Incubate the reaction at an optimal temperature (e.g., 37°C) for a sufficient time to allow for conversion.

-

Monitor the reaction progress by measuring the decrease in absorbance at 340 nm (due to NADD oxidation).

-

Terminate the reaction and purify the deuterated L-alanine using techniques like ion-exchange chromatography.

-

Analytical Characterization

3.2.1. NMR Spectroscopy

-

Objective: To confirm the identity and isotopic purity of deuterated alanine.

-

Instrumentation: High-field NMR spectrometer.

-

Procedure:

-

Dissolve a small amount of the deuterated alanine sample in a suitable deuterated solvent (e.g., D₂O).

-

Acquire ¹H and ¹³C NMR spectra.

-

In the ¹H NMR spectrum, verify the absence or significant reduction of signals corresponding to the deuterated positions.

-

In the ¹³C NMR spectrum, analyze the coupling patterns and chemical shifts to confirm the position of deuteration.

-

Quantify the deuterium incorporation by integrating the residual proton signals relative to an internal standard.

-

3.2.2. FTIR Spectroscopy

-

Objective: To observe the vibrational modes corresponding to C-D bonds.

-

Instrumentation: FTIR spectrometer.

-

Procedure:

-

Prepare a sample of the deuterated alanine, typically as a KBr pellet or a thin film.

-

Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands for C-D stretching and bending vibrations, which will be shifted to lower wavenumbers compared to the corresponding C-H vibrations in non-deuterated alanine.

-

3.2.3. Mass Spectrometry

-

Objective: To determine the molecular weight and confirm the level of deuterium incorporation.

-

Instrumentation: Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS).

-

Procedure:

-

Derivatize the deuterated alanine if necessary to improve its volatility for GC-MS analysis.

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum and identify the molecular ion peak.

-

Compare the mass of the molecular ion to the theoretical mass of the deuterated alanine isotopologue to confirm the number of incorporated deuterium atoms.

-

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of deuterated alanine.

The Deuterium Kinetic Isotope Effect (KIE)

Deuteration is a powerful tool for studying reaction mechanisms through the kinetic isotope effect. The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed slower when that hydrogen is replaced with deuterium.

Applications in Research and Drug Development

Deuterated alanines are versatile tools with numerous applications:

-

Metabolic Studies: As stable isotope tracers, they are used to follow the metabolic fate of alanine in vivo without the complications of radioactivity.

-

Drug Development: Strategically replacing hydrogen with deuterium at sites of metabolism in a drug molecule can slow down its breakdown, a strategy known as "deuterium-reinforced drugs." This can improve the pharmacokinetic profile, enhance efficacy, and potentially reduce side effects.[3]

-

Structural Biology: In NMR spectroscopy of large proteins, deuteration of non-labile protons simplifies spectra and reduces relaxation, enabling the study of protein structure and dynamics that would otherwise be intractable.

-

Mechanistic Enzymology: The kinetic isotope effect observed with deuterated substrates provides valuable insights into the transition states and rate-limiting steps of enzyme-catalyzed reactions.

-

Analytical Chemistry: Deuterated alanines serve as ideal internal standards for the accurate quantification of their non-deuterated counterparts in complex biological samples.[3]

References

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Primary Deuterium Kinetic Isotope Effects from Product Yields: Rational, Implementation and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tn-sanso.co.jp [tn-sanso.co.jp]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Alanine-2,3,3,3-d4: Molecular Weight and Formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics of Alanine-2,3,3,3-d4, a deuterated isotopologue of the amino acid L-alanine. This document details its molecular weight and chemical formula, and outlines the standard experimental protocols for its characterization, including mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. The information is intended to support researchers in the fields of drug metabolism, pharmacokinetics, and proteomics who utilize stable isotope-labeled compounds.

Core Molecular Properties

This compound is a valuable tool in metabolic research and quantitative analysis.[1][2] Its utility stems from the replacement of four hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen. This isotopic substitution results in a predictable increase in molecular mass without significantly altering the chemical properties of the molecule.[1]

Quantitative Data Summary

The fundamental properties of L-alanine and its deuterated form, this compound, are summarized in the tables below for direct comparison.

| Property | L-Alanine | This compound |

| Chemical Formula | C₃H₇NO₂ | C₃H₃D₄NO₂ |

| Molecular Weight ( g/mol ) | 89.09 | 93.12 |

| Synonyms | (S)-2-Aminopropionic acid | (S)-2-Amino-3,3,3-trideuterio-2-deuteriopropanoic acid |

| CAS Number | 56-41-7 | 53795-92-9[1] |

Table 1: Comparison of Molecular Properties

| Isotopic Information | This compound |

| Number of Deuterium Atoms | 4 |

| Isotopic Purity (typical) | ≥98 atom % D[3] |

| Mass Shift from L-Alanine | +4 Da |

Table 2: Isotopic Details of this compound

Experimental Protocols for Characterization

The confirmation of the molecular weight and the specific locations of isotopic labeling in this compound are critical for its use as an internal standard or tracer. The primary analytical techniques employed for this characterization are mass spectrometry and NMR spectroscopy.

Mass Spectrometry

Mass spectrometry is the definitive method for determining the molecular weight of this compound and assessing its isotopic enrichment.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. For complex biological samples, a protein precipitation or solid-phase extraction step may be necessary to remove interfering substances.

-

Chromatographic Separation (LC-MS/MS): The sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). A reversed-phase C18 column is commonly used to achieve chromatographic separation. The mobile phase typically consists of a gradient of water with a small amount of formic acid (for protonation) and an organic solvent.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is a common technique for ionizing amino acids.

-

Mass Analysis: The ionized analyte is guided into the mass analyzer. For quantitative studies, multiple reaction monitoring (MRM) is often employed, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a characteristic product ion is monitored.[4]

-

Data Interpretation: The mass spectrum will show a peak corresponding to the molecular ion of this compound at an m/z (mass-to-charge ratio) that is 4 Da higher than that of unlabeled alanine. The isotopic purity can be determined by comparing the intensity of the peak for the deuterated compound to any residual peak for the unlabeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the positions of the deuterium labels.

Methodology:

-

Sample Preparation: The this compound sample is dissolved in a deuterated solvent, typically deuterium oxide (D₂O), to avoid a large solvent signal in the ¹H NMR spectrum.

-

¹H NMR Spectroscopy: In the ¹H NMR spectrum of unlabeled alanine, a doublet is observed for the methyl protons (CH₃) and a quartet for the alpha-proton (α-CH). For this compound, the signal corresponding to the methyl protons will be absent, and the signal for the alpha-proton will be significantly reduced or absent, confirming the deuteration at these positions.

-

²H NMR Spectroscopy: A deuterium (²H) NMR spectrum can be acquired to directly observe the deuterium signals. This would show signals corresponding to the deuterium atoms at the 2, 3, 3, and 3 positions, providing definitive proof of the labeling sites.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. L-Alanine-2,3,3,3-d4 [myskinrecipes.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Commercial L-Alanine-2,3,3,3-d4 for Researchers

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is a cornerstone of accurate and reproducible quantitative analysis. This guide provides an in-depth overview of commercially available L-Alanine-2,3,3,3-d4, a widely used deuterated amino acid for mass spectrometry and NMR-based applications.

L-Alanine-2,3,3,3-d4 (also referred to as Alanine-d4) is a stable isotope-labeled version of the amino acid L-alanine where four hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a mass shift, allowing it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry. Its primary application is as an internal standard in quantitative studies, where it is spiked into biological samples to correct for variability in sample preparation and instrument response.[1][2]

Commercial Supplier and Product Comparison

Choosing a reliable supplier for L-Alanine-2,3,3,3-d4 is critical for ensuring the quality and consistency of experimental data. The following table summarizes the offerings from several prominent commercial suppliers. Researchers are encouraged to visit the suppliers' websites for the most current pricing and availability, as these are subject to change.[3]

| Supplier | Product Number | Isotopic Purity (atom % D) | Chemical Purity | Available Package Sizes | Price (USD) | Certificate of Analysis (CoA) |

| Sigma-Aldrich | 485845 | ≥ 98% | ≥ 99% (CP) | 1 g | $513.00 | Available by lot number on their website.[4] |

| Cambridge Isotope Laboratories, Inc. | DLM-250 | 98% | Not specified | 100 mg, 250 mg | $204.00 (100 mg), $462.00 (250 mg) | Available on their website.[5] |

| CDN Isotopes | D-1488 | 98% | Not specified | 250 mg, 500 mg | $210.00 (500 mg) | Available for search on their website.[6] |

| MedChemExpress | HY-N0229S3 | Not explicitly stated; referred to as L-Alanine-d4 | Not specified | Inquire for details | Inquire for details | Available.[7][8] |

Experimental Protocols

The use of L-Alanine-2,3,3,3-d4 as an internal standard is prevalent in metabolomics and clinical research. Below are detailed methodologies for its application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Quantitative Analysis of Amino Acids in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for the direct analysis of amino acids in plasma.[9][10]

1. Materials and Reagents:

-

L-Alanine-2,3,3,3-d4 (Internal Standard, IS)

-

Human plasma (collected with anticoagulant, e.g., EDTA)

-

Methanol (LC-MS grade), ice-cold

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Microcentrifuge tubes

-

Centrifuge capable of 14,000 x g and 4°C

-

LC-MS/MS system with an electrospray ionization (ESI) source

2. Sample Preparation:

-

Prepare a stock solution of L-Alanine-2,3,3,3-d4 in ultrapure water at a concentration of 1 mg/mL. From this, prepare a working internal standard solution at a concentration appropriate for your expected analyte concentration range (e.g., 10 µg/mL).

-

Thaw frozen plasma samples on ice.

-

In a microcentrifuge tube, combine 50 µL of plasma with a sufficient volume of the internal standard working solution.

-

For protein precipitation, add 200 µL of ice-cold methanol.

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for the separation of polar analytes like amino acids.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually decreasing to elute the polar amino acids.

-

Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

MS Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for L-alanine and L-Alanine-2,3,3,3-d4 will need to be optimized on your instrument.

4. Data Analysis:

-

Quantify the endogenous L-alanine by calculating the peak area ratio of the analyte to the L-Alanine-2,3,3,3-d4 internal standard.

-

Use a calibration curve prepared with known concentrations of unlabeled L-alanine and a constant concentration of the internal standard to determine the absolute concentration of L-alanine in the plasma samples.

Protocol 2: GC-MS Analysis of Amino Acids in Biological Fluids

This protocol requires derivatization to make the amino acids volatile for gas chromatography.[11][12]

1. Materials and Reagents:

-

L-Alanine-2,3,3,3-d4 (Internal Standard, IS)

-

Biological fluid (e.g., urine, cell culture media)

-

2 M HCl in methanol

-

Pentafluoropropionic anhydride (B1165640) (PFPA)

-

Ethyl acetate

-

Heating block or oven

-

GC-MS system with an electron ionization (EI) or chemical ionization (CI) source

2. Sample Preparation and Derivatization:

-

Prepare a stock solution of L-Alanine-2,3,3,3-d4 as described in the LC-MS/MS protocol.

-

To a glass tube, add a known volume of the biological fluid and spike with the internal standard.

-

Evaporate the sample to dryness under nitrogen.

-

Esterification: Add 100 µL of 2 M HCl in methanol. Cap the tube tightly and heat at 80°C for 60 minutes.

-

Cool the sample to room temperature and evaporate the reagent under nitrogen.

-

Acylation: Add 50 µL of pentafluoropropionic anhydride (PFPA) in ethyl acetate. Cap and heat at 65°C for 30 minutes.

-

Cool the sample and evaporate the excess reagent under nitrogen.

-

Extraction: Reconstitute the derivatized sample in a small volume of a suitable buffer and extract with toluene.

-

Transfer the toluene layer containing the derivatized amino acids to an autosampler vial for GC-MS analysis.

3. GC-MS Analysis:

-

GC Column: A mid-polar capillary column is typically used for the separation of these derivatives.

-

Oven Program: A temperature gradient is used to separate the different amino acid derivatives.

-

Injection Mode: Splitless injection is often used for trace analysis.

-

MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor the characteristic ions of the derivatized L-alanine and L-Alanine-2,3,3,3-d4.

4. Data Analysis:

-

Similar to the LC-MS/MS method, quantify the endogenous L-alanine based on the peak area ratio to the deuterated internal standard.

-

Use a calibration curve for absolute quantification.

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages in a typical quantitative analysis workflow using a deuterated internal standard and a signaling pathway where alanine (B10760859) metabolism is relevant.

Caption: Experimental workflow for quantitative analysis using an internal standard.

Caption: Simplified diagram of the Glucose-Alanine cycle.

References

- 1. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]

- 2. L-Alanine-2,3,3,3-d4 [myskinrecipes.com]

- 3. Pricing Information â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. L -Alanine-2,3,3,3-d4 D 98atom 18806-29-6 [sigmaaldrich.com]

- 5. L-Alanine (2,3,3,3-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 10. mdpi.com [mdpi.com]

- 11. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling of Alanine-2,3,3,3-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for Alanine-2,3,3,3-d4, a deuterated stable isotope of the non-essential amino acid L-alanine. This compound is primarily utilized as a tracer or an internal standard in metabolic research, biomolecular NMR, and mass spectrometry for quantitative analysis.[1][2][3] While generally not classified as a hazardous substance, adherence to standard laboratory safety practices is essential to ensure the well-being of personnel and the integrity of experimental outcomes.[4][5]

Physicochemical Properties

This compound is a white to off-white solid.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| Chemical Formula | C₃H₃D₄NO₂ | [1][3][6] |

| Molecular Weight | 93.12 g/mol | [1][3][6][7][8][9] |

| CAS Number | 18806-29-6 (L-form) | [2][4][7][8][10] |

| 53795-92-9 (DL-form) | [1][6][11] | |

| Melting Point | 314.5 °C (decomposes) | [3][7] |

| Form | Solid | [1][7] |

| Solubility | Soluble in water (≥ 50 mg/mL) | [1] |

| Isotopic Purity | ≥98 atom % D | [4][7][8] |

Hazard Identification and Safety Precautions

According to available safety data sheets, this compound is not classified as a hazardous substance under current regulations.[4][5] However, as with any chemical substance, it is crucial to handle it with care to minimize exposure.

Potential Hazards:

-

Inhalation: Inhaling dust may cause respiratory irritation. If dust is inhaled, it is advised to move the individual to fresh air and have them blow their nose to clear the breathing passage.[4]

-

Skin Contact: While not considered a skin irritant, prolonged contact may cause abrasive damage.[4] Systemic effects could occur following absorption, although this is not considered a primary route of concern.[4]

-

Eye Contact: Direct contact with the eyes can cause irritation.[4]

-

Ingestion: The material has not been classified as harmful by ingestion due to a lack of evidence.[4]

Personal Protective Equipment (PPE):

A risk assessment should be conducted before handling to determine the appropriate level of PPE. The following are general recommendations:

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: Laboratory coat.

-

Respiratory Protection: In dusty environments, a NIOSH-approved respirator may be necessary.

The following diagram illustrates the recommended PPE for handling this compound.

Handling and Storage Protocols

Proper handling and storage are critical to maintain the quality and stability of this compound.

Handling:

-

Work in a well-ventilated area to avoid dust accumulation.[4]

-

Avoid generating dust.

-

Prevent contact with skin, eyes, and clothing.[4]

-

Remove all sources of ignition as fine dust can be combustible.[4]

Storage:

-

Powder: Store at room temperature or refrigerated (2-8°C).[3][10] Some suppliers recommend storage at -20°C for long-term stability (up to 3 years).[1] Keep the container tightly closed and in a dry, well-ventilated place, away from light and moisture.[10]

-

In Solvent: Stock solutions should be stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1][2] It is recommended to aliquot the solution to prevent repeated freeze-thaw cycles.[1]

The decision-making process for appropriate storage conditions is outlined in the diagram below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-Alanine-2,3,3,3-d4 [myskinrecipes.com]

- 4. dl.novachem.com.au [dl.novachem.com.au]

- 5. isotope.com [isotope.com]

- 6. calpaclab.com [calpaclab.com]

- 7. L-丙氨酸-2,3,3,3-d4 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 8. L-Alanine-2,3,3,3-d4 | CAS 18806-29-6 | LGC Standards [lgcstandards.com]

- 9. L-Alanine-d4 | C3H7NO2 | CID 12205373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. L-Alanine (2,3,3,3-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 11. DL -Alanine-2,3,3,3-d4 D 98atom 53795-92-9 [b2b.sigmaaldrich.com]

Technical Guide: Solubility of Alanine-2,3,3,3-d4 in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanine-2,3,3,3-d4 is a stable isotope-labeled form of the non-essential amino acid L-alanine. The replacement of four hydrogen atoms with deuterium (B1214612) isotopes makes it a valuable tracer in metabolic research, particularly in studies involving gluconeogenesis, protein synthesis, and metabolic flux analysis using techniques like mass spectrometry and NMR spectroscopy. Understanding the solubility of this compound in various solvents is critical for its effective use in experimental design, formulation, and delivery in both in vitro and in vivo studies.

This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of direct quantitative solubility data for the deuterated form, this guide also extensively references the solubility of its non-deuterated counterpart, L-alanine, which is expected to have very similar solubility characteristics. This document outlines key solubility data, details common experimental protocols for solubility determination, and illustrates relevant workflows and metabolic pathways.

Core Concepts in Solubility

The solubility of an amino acid like this compound is primarily governed by the physicochemical properties of its zwitterionic nature, the polarity of its side chain, and the properties of the solvent. As a zwitterion at physiological pH, it possesses both a positive charge on the amino group and a negative charge on the carboxyl group, which enhances its solubility in polar solvents like water. The methyl side chain of alanine (B10760859) is nonpolar, contributing to some solubility in less polar organic solvents.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for this compound and its non-deuterated analogue, L-alanine, in a range of common laboratory solvents.

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility |

| Water | Not Specified | ≥ 50 mg/mL[1] |

| Aqueous Acid | Not Specified | Slightly Soluble[2] |

| Methanol | Not Specified | Slightly Soluble[2] |

Note: The term "slightly soluble" is a qualitative description and may vary between suppliers.

Table 2: Solubility of L-Alanine (as a proxy)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Water | 20 | 8.91 | 1.00 |

| Water | 25 | 16.65 | 1.87 |

| 80% Ethanol | Not Specified | Soluble | Not Specified |

| Ethanol | 25 | 0.02 | 0.0022 |

| Methanol | 25 | 0.03 | 0.0034 |

| 1-Propanol | 25 | 0.01 | 0.0011 |

| 2-Propanol | 25 | 0.007 | 0.0008 |

| 1-Butanol | 25 | 0.006 | 0.0007 |

| Acetone | 25 | < 0.001 | < 0.0001 |

| Diethyl Ether | Not Specified | Insoluble | Not Specified |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for the reliable application of this compound in research. The following are detailed methodologies for commonly used solubility assays.

Gravimetric Method (Shake-Flask Method)

This is a thermodynamic equilibrium solubility method and is considered a gold standard for its accuracy.

Principle: An excess amount of the solute is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined by evaporating the solvent and weighing the residue.

Detailed Methodology:

-

Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the solvent in a sealed, screw-cap vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or orbital incubator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-